molecular formula C13H24O2 B14517991 6-Ethyl-1-hydroxyundec-6-EN-5-one CAS No. 62519-12-4

6-Ethyl-1-hydroxyundec-6-EN-5-one

Cat. No.: B14517991
CAS No.: 62519-12-4
M. Wt: 212.33 g/mol
InChI Key: WWTZGRMDWZIBPN-UHFFFAOYSA-N
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Description

6-Ethyl-1-hydroxyundec-6-EN-5-one is an organic compound with the molecular formula C12H22O2 It is characterized by the presence of an ethyl group, a hydroxyl group, and a double bond within its undecane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-1-hydroxyundec-6-EN-5-one can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as 1-hydroxyundec-6-EN-5-one, with an ethylating agent under basic conditions. The reaction typically requires a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and an ethyl halide (e.g., ethyl bromide) as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as phase-transfer catalysts, can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-1-hydroxyundec-6-EN-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloro compound.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: Pd/C in ethanol under hydrogen gas at room temperature.

    Substitution: SOCl2 in DCM at reflux temperature.

Major Products Formed

    Oxidation: 6-Ethyl-1-oxo-undec-6-EN-5-one.

    Reduction: 6-Ethyl-1-hydroxyundecane.

    Substitution: 6-Ethyl-1-chloroundec-6-EN-5-one.

Scientific Research Applications

6-Ethyl-1-hydroxyundec-6-EN-5-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study enzyme-catalyzed reactions involving hydroxyl and carbonyl groups.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-Ethyl-1-hydroxyundec-6-EN-5-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. The double bond may participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxyundec-6-EN-5-one: Lacks the ethyl group, making it less hydrophobic.

    6-Ethyl-1-oxo-undec-6-EN-5-one: Contains a carbonyl group instead of a hydroxyl group, altering its reactivity.

    6-Ethyl-1-hydroxyundecane: Lacks the double bond, affecting its chemical properties.

Uniqueness

6-Ethyl-1-hydroxyundec-6-EN-5-one is unique due to the combination of an ethyl group, a hydroxyl group, and a double bond within its structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

62519-12-4

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

6-ethyl-1-hydroxyundec-6-en-5-one

InChI

InChI=1S/C13H24O2/c1-3-5-6-9-12(4-2)13(15)10-7-8-11-14/h9,14H,3-8,10-11H2,1-2H3

InChI Key

WWTZGRMDWZIBPN-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C(CC)C(=O)CCCCO

Origin of Product

United States

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